Adenosine 2',3'-cyclic monophosphate, sodium salt hydrate
Adenosine 2',3'-cyclic monophosphate, sodium salt hydrate
Adenosine 2', 3'-cyclic phosphate, also known as 2', 3'-cyclic AMP or adenosine cyclic 2', 3'-monophosphate, belongs to the class of organic compounds known as 2', 3'-cyclic purine nucleotides. These are purine nucleotides in which the oxygen atoms linked to the C2 and C3 carbon atoms of the ribose moiety are both bonded the same phosphorus atom of the phosphate group. Adenosine 2', 3'-cyclic phosphate is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Adenosine 2', 3'-cyclic phosphate has been detected in multiple biofluids, such as feces and blood.
Brand Name:
Vulcanchem
CAS No.:
37063-35-7
VCID:
VC20764349
InChI:
InChI=1S/C10H12N5O6P.Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(4(1-16)19-10)20-22(17,18)21-7;;/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);;1H2/q;+1;/p-1/t4-,6-,7-,10-;;/m1../s1
SMILES:
Array
Molecular Formula:
C10H13N5NaO7P
Molecular Weight:
369.20 g/mol
Adenosine 2',3'-cyclic monophosphate, sodium salt hydrate
CAS No.: 37063-35-7
Cat. No.: VC20764349
Molecular Formula: C10H13N5NaO7P
Molecular Weight: 369.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Adenosine 2', 3'-cyclic phosphate, also known as 2', 3'-cyclic AMP or adenosine cyclic 2', 3'-monophosphate, belongs to the class of organic compounds known as 2', 3'-cyclic purine nucleotides. These are purine nucleotides in which the oxygen atoms linked to the C2 and C3 carbon atoms of the ribose moiety are both bonded the same phosphorus atom of the phosphate group. Adenosine 2', 3'-cyclic phosphate is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Adenosine 2', 3'-cyclic phosphate has been detected in multiple biofluids, such as feces and blood. |
|---|---|
| CAS No. | 37063-35-7 |
| Molecular Formula | C10H13N5NaO7P |
| Molecular Weight | 369.20 g/mol |
| IUPAC Name | sodium;[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methanol;hydrate |
| Standard InChI | InChI=1S/C10H12N5O6P.Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(4(1-16)19-10)20-22(17,18)21-7;;/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);;1H2/q;+1;/p-1/t4-,6-,7-,10-;;/m1../s1 |
| Standard InChI Key | CTCWGXWMLUGYGK-IDIVVRGQSA-M |
| Isomeric SMILES | C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]4[C@@H]([C@H](O3)CO)OP(=O)(O4)O)N.[Na] |
| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C4C(C(O3)CO)OP(=O)(O4)[O-])N.[Na+] |
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